![molecular formula C16H15N3O2 B1347678 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid CAS No. 328559-27-9](/img/structure/B1347678.png)
4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid
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Description
4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid, also known as MMB, is a chemical compound that has been widely studied in scientific research. It is a benzimidazole derivative that has shown potential in various applications, including as a fluorescent probe, a corrosion inhibitor, and a drug candidate. In
Scientific Research Applications
Pharmacological Applications
Benzimidazole derivatives are known for their wide range of pharmacological applications. They have been found to be potent inhibitors of various enzymes and have therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine drugs, as well as in neurological, endocrinological, and ophthalmological treatments .
Antimicrobial Activity
Compounds with a benzimidazole structure have shown potent in vitro antimicrobial activity against a variety of pathogens such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .
Antitumor and Antifungal Activities
Benzimidazole derivatives are also recognized for their antitumor and antifungal properties. They are used in the synthesis of compounds that exhibit these activities .
Antiulcer and Anticoagulant Properties
These compounds are utilized as important drug candidates for antiulcer and anticoagulant therapies. Proton-pump inhibitors (PPIs) like lansoprazole and omeprazole are examples of benzimidazole-based drugs .
Antiallergic Activities
Benzimidazole derivatives can also serve as antiallergic agents due to their structural features .
Molecular Docking Studies
The benzimidazole core is often used in molecular docking studies to design new drugs with desired biological activities. These studies help in understanding the interaction between drugs and their targets at the molecular level .
Antioxidant Activity
Some benzimidazole derivatives have been synthesized and evaluated for antioxidant activity using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
properties
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(7-9-12)16(20)21/h2-9,17H,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFJSLTGOSGBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357771 |
Source
|
Record name | 4-{[(1-Methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid | |
CAS RN |
328559-27-9 |
Source
|
Record name | 4-{[(1-Methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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